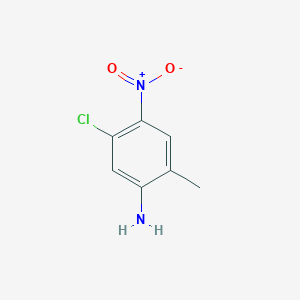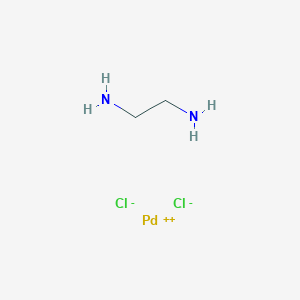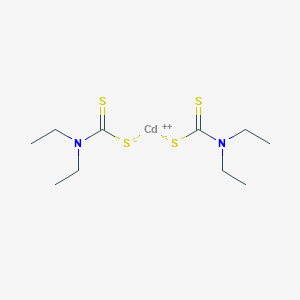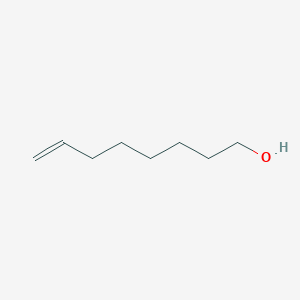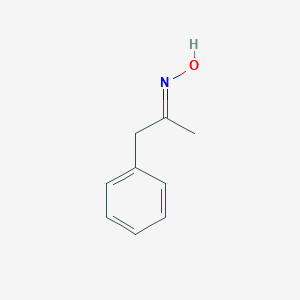
1,2,3,3-Tetramethylindoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,3-Tetramethylindoline, also known as TMID, is an organic compound with a chemical formula C13H19N. It is a stable and highly soluble compound that finds its application in various fields such as organic synthesis, material science, and biomedical research. TMID is a versatile compound that has gained significant attention in recent years due to its unique properties and potential applications.
作用机制
1,2,3,3-Tetramethylindoline exerts its biological activity through various mechanisms. It has been shown to inhibit the activity of various enzymes involved in the production of reactive oxygen species (ROS), thereby reducing oxidative stress. 1,2,3,3-Tetramethylindoline also activates the Nrf2/ARE pathway, which plays a crucial role in the regulation of antioxidant and detoxification enzymes. Additionally, 1,2,3,3-Tetramethylindoline has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1,2,3,3-Tetramethylindoline has been shown to exhibit various biochemical and physiological effects. It has been found to reduce lipid peroxidation and protein oxidation, which are key markers of oxidative stress. 1,2,3,3-Tetramethylindoline has also been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. Additionally, 1,2,3,3-Tetramethylindoline has been shown to reduce the proliferation and migration of cancer cells.
实验室实验的优点和局限性
1,2,3,3-Tetramethylindoline has several advantages as a research tool. It is a stable and highly soluble compound that can be easily synthesized. 1,2,3,3-Tetramethylindoline is also relatively non-toxic and exhibits low cytotoxicity, making it a safe compound to work with. However, 1,2,3,3-Tetramethylindoline has some limitations as well. It is a relatively new compound, and its biological activity and mechanism of action are not fully understood. Additionally, 1,2,3,3-Tetramethylindoline may exhibit different biological effects depending on the cell type and experimental conditions.
未来方向
1,2,3,3-Tetramethylindoline has tremendous potential for future research. Further studies are needed to elucidate its mechanism of action and biological activity. 1,2,3,3-Tetramethylindoline can also be used as a tool to study oxidative stress-related diseases and develop new drugs. Additionally, 1,2,3,3-Tetramethylindoline can be used in combination with other compounds to enhance its biological activity and improve its efficacy. Overall, 1,2,3,3-Tetramethylindoline is a promising compound that has the potential to make significant contributions to the field of scientific research.
科学研究应用
1,2,3,3-Tetramethylindoline has been extensively studied for its potential applications in various fields of scientific research. It has been found to be an effective antioxidant and free radical scavenger, making it useful in the prevention and treatment of oxidative stress-related diseases. 1,2,3,3-Tetramethylindoline has also been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
属性
CAS 编号 |
13034-76-9 |
|---|---|
产品名称 |
1,2,3,3-Tetramethylindoline |
分子式 |
C12H17N |
分子量 |
175.27 g/mol |
IUPAC 名称 |
1,2,3,3-tetramethyl-2H-indole |
InChI |
InChI=1S/C12H17N/c1-9-12(2,3)10-7-5-6-8-11(10)13(9)4/h5-9H,1-4H3 |
InChI 键 |
YNMGRZLDRLHRTN-UHFFFAOYSA-N |
SMILES |
CC1C(C2=CC=CC=C2N1C)(C)C |
规范 SMILES |
CC1C(C2=CC=CC=C2N1C)(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Ethyl[3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol](/img/structure/B81953.png)


![1,4-Dichloropyrido[4,3-d]pyridazine](/img/structure/B81957.png)


